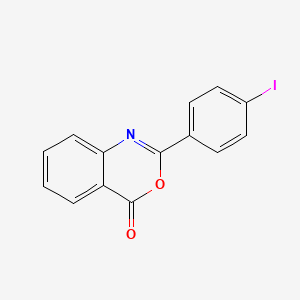
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is a synthetic organic compound that belongs to the class of nucleoside analogs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety and the nitropyridine core.
Glycosylation Reaction: The ribofuranosyl moiety is attached to the nitropyridine core through a glycosylation reaction, often using a Lewis acid catalyst.
Purification: The product is purified using chromatographic techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ribofuranosyl moiety can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral or anticancer agent.
Medicine: Potential therapeutic applications due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-C-Methyl-D-ribofuranosyl)-5-nitropyridine-2(1H)-one: A closely related compound with similar properties.
1-(2-C-Methyl-D-ribofuranosyl)-5-aminopyridine-2(1H)-one: A derivative with an amino group instead of a nitro group.
Uniqueness
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is unique due to its specific structure, which may confer distinct biological activities compared to other nucleoside analogs. Its nitro group can be selectively modified, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H14N2O7 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-nitropyridin-2-one |
InChI |
InChI=1S/C11H14N2O7/c1-11(17)9(16)7(5-14)20-10(11)12-4-6(13(18)19)2-3-8(12)15/h2-4,7,9-10,14,16-17H,5H2,1H3/t7-,9?,10-,11+/m1/s1 |
Clé InChI |
IQRCJZVIONRBEJ-KCIRGCAJSA-N |
SMILES isomérique |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=C(C=CC2=O)[N+](=O)[O-])O |
SMILES canonique |
CC1(C(C(OC1N2C=C(C=CC2=O)[N+](=O)[O-])CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















